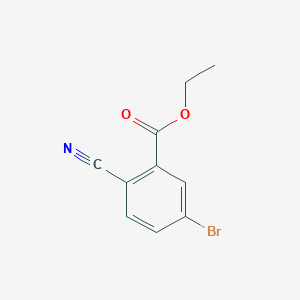

Ethyl 5-bromo-2-cyanobenzoate

Description

Significance of Cyano and Bromo Functional Groups in Aromatic Scaffolds

The presence of cyano (–C≡N) and bromo (–Br) functional groups on an aromatic ring imparts unique reactivity and electronic characteristics to the molecule. Both groups are generally considered deactivating in electrophilic aromatic substitution reactions, meaning they make the aromatic ring less reactive than benzene (B151609) itself. libretexts.orgmasterorganicchemistry.com

The cyano group is a strong electron-withdrawing group through both inductive and resonance effects. libretexts.orguomustansiriyah.edu.iq This deactivation is significant, making the aromatic ring less susceptible to attack by electrophiles. masterorganicchemistry.com In nucleophilic aromatic substitution, however, the cyano group is an activating group, stabilizing the negatively charged intermediate. uomustansiriyah.edu.iq Furthermore, the cyano group itself can be a valuable synthetic handle, capable of being hydrolyzed to a carboxylic acid or reduced to an amine.

The bromo group , one of the halogens, also deactivates the aromatic ring towards electrophilic attack due to its electron-withdrawing inductive effect. libretexts.orgchemscene.com However, it is an ortho, para-director in these reactions because of its ability to donate electron density through resonance. masterorganicchemistry.com The carbon-bromine bond provides a key site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The bromine atom can also be a leaving group in nucleophilic substitution reactions.

Overview of Ethyl 5-bromo-2-cyanobenzoate as a Versatile Synthetic Intermediate

This compound, with the chemical formula C₁₀H₈BrNO₂, is a prime example of a polysubstituted benzoate (B1203000) ester that leverages the distinct properties of its functional groups. chemscene.com This compound serves as a highly versatile intermediate in organic synthesis.

The strategic placement of the bromo and cyano groups on the benzoate framework allows for a range of selective chemical modifications. For instance, the bromine atom can be replaced through various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. google.com Simultaneously, the cyano group can be transformed into other functional groups, such as amides or carboxylic acids, further expanding the synthetic possibilities. libretexts.org

The ester group itself can be hydrolyzed to the corresponding carboxylic acid or can react with nucleophiles. libretexts.org This trifunctional nature makes this compound a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and materials with specific electronic properties. acs.orgnih.gov

Academic Research Landscape and Unexplored Avenues for Halogenated Cyanobenzoates

The study of halogenated cyanobenzoates is an active area of research, driven by their utility in synthesizing novel compounds with potential applications in medicinal chemistry and materials science. nih.govacs.orgontosight.ai Research has focused on developing efficient synthetic routes to these intermediates and exploring their reactivity in a variety of chemical transformations. google.comrsc.org For example, palladium-catalyzed cyanation of bromoarenes is a well-established method for introducing the cyano group. google.comrsc.org

Despite the progress, there remain unexplored avenues. One area of potential research is the development of more sustainable and environmentally friendly methods for the synthesis of these compounds, perhaps utilizing greener solvents or catalytic systems. google.com Further investigation into the biological activities of novel compounds derived from halogenated cyanobenzoates could lead to the discovery of new therapeutic agents. nih.gov The unique electronic properties conferred by the cyano and halogen substituents also suggest that these compounds could be precursors to novel organic electronic materials, an area that warrants further exploration. acs.org Additionally, a deeper understanding of the interplay between the different functional groups and their influence on reaction outcomes could lead to the development of new and highly selective synthetic methodologies.

| Property | Value |

| Chemical Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| CAS Number | 127510-93-4 |

| Synonyms | Benzoic acid, 5-bromo-2-cyano-, ethyl ester |

| SMILES | CCOC(=O)C1=C(C=C(Br)C=C1)C#N |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZOBLBNTAIQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307845 | |

| Record name | Ethyl 5-bromo-2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127510-93-4 | |

| Record name | Ethyl 5-bromo-2-cyanobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127510-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Diverse Chemical Transformations of Ethyl 5 Bromo 2 Cyanobenzoate

Reactions Involving the Aryl Bromine Substituent

The primary site of reactivity on ethyl 5-bromo-2-cyanobenzoate is the carbon-bromine bond. The bromine atom serves as a versatile handle, enabling a wide array of chemical transformations through mechanisms such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, SNAr with aryl halides is generally sluggish. However, the reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. researchgate.net

In the case of this compound, the molecule is highly activated for SNAr. The potent electron-withdrawing cyano (-CN) group at the ortho position and the ethyl carboxylate (-COOEt) group at the para position work in concert to decrease the electron density of the aromatic ring. This electronic pull makes the carbon atom attached to the bromine highly electrophilic and susceptible to attack by nucleophiles. Furthermore, these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. researchgate.net

The generally accepted mechanism proceeds via a two-step addition-elimination process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing cyano and ester groups. core.ac.uk

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, yielding the substituted product.

Due to this activation, this compound is expected to react with a variety of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, under relatively mild conditions to afford the corresponding substituted cyanobenzoates. For instance, reactions with amines would provide N-aryl products, while reactions with phenols would yield diaryl ethers. researchgate.netmdpi.com A study on the analogous 4-bromo-5-nitrophthalodinitrile demonstrated that the bromine atom is readily displaced by phenoxides, showcasing the high reactivity of such activated systems. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. The bromine substituent on this compound makes it an excellent electrophilic partner for a wide range of these transformations, most notably those catalyzed by palladium and copper complexes.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. mdpi.com This reaction is one of the most widely used methods for constructing biaryl structures and other C(sp²)-C(sp²) bonds due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups. core.ac.ukmdpi.com

The catalytic cycle generally involves three key steps:

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

This compound is an effective substrate for Suzuki coupling, reacting with various aryl- and heteroarylboronic acids to yield 5-aryl-2-cyanobenzoate derivatives. These products are important intermediates in medicinal chemistry and materials science.

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with Substituted Aryl Bromides The following data is representative of typical Suzuki-Miyaura reactions involving functionalized aryl bromides similar to this compound.

| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | ~92 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | ~88 |

| 4 | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85 |

The Stille coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organohalide. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups, and the organostannane reagents are generally stable to air and moisture. researchgate.net The primary drawback is the toxicity of the tin compounds. wikipedia.org

The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not typically require a base. researchgate.net this compound can serve as the electrophilic partner, coupling with various organostannanes (e.g., arylstannanes, vinylstannanes) to produce the corresponding C-C linked products.

Table 2: Representative Conditions for Stille Coupling of Aryl Bromides This table illustrates common conditions for Stille coupling reactions with various organostannanes.

| Entry | Organostannane | Catalyst | Additive | Solvent | Temp (°C) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | None | Toluene | 110 |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | CuI | THF | 65 |

| 3 | Trimethyl(2-furyl)stannane | Pd₂(dba)₃ / P(fur)₃ | None | DMF | 80 |

| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ | LiCl | Dioxane | 100 |

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc reagent. nih.gov Organozinc compounds are more reactive than their boron and tin counterparts, which can lead to faster reaction times and milder conditions. nih.gov They exhibit good functional group tolerance, though they are more sensitive to moisture and air than organoboranes and organostannanes. nih.gov

The preparation of organozinc reagents can be achieved through the direct insertion of zinc metal into an organic halide or via transmetalation from other organometallic species. mit.edu The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination sequence. This compound can be coupled with alkyl-, aryl-, and vinylzinc reagents to create a diverse range of substituted products.

Table 3: General Conditions for Negishi Coupling of Aryl Bromides This table shows typical conditions for Negishi coupling reactions.

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) |

| 1 | Phenylzinc chloride | Pd(OAc)₂ | SPhos | THF | RT |

| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ | None | THF | 60 |

| 3 | Benzylzinc chloride | NiCl₂(dppf) | None | DMA | 80 |

| 4 | Vinylzinc bromide | Pd(PPh₃)₄ | None | THF | RT |

Beyond the Suzuki, Stille, and Negishi reactions, the aryl bromine of this compound can participate in other important metal-catalyzed transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium precursor and a specialized bulky electron-rich phosphine ligand. Given its activated nature, this compound is an excellent substrate for coupling with a wide variety of amines to produce 5-amino-2-cyanobenzoate derivatives, which are valuable in pharmaceutical synthesis. libretexts.orgbeilstein-journals.org

Ullmann Condensation: The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a biaryl. A more modern and widely used variant, often called the Ullmann condensation or Ullmann-type reaction, involves the copper-catalyzed coupling of an aryl halide with an alcohol, phenol, or amine. organic-chemistry.orgmdpi.com These reactions, particularly for C-O bond formation, are complementary to palladium-catalyzed methods. nih.gov this compound can undergo Ullmann-type coupling with phenols to yield diaryl ethers or with amines to form arylamines, often under conditions that are orthogonal to those used in palladium catalysis. nih.gov

Table 4: Representative Palladium and Copper-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partner | Metal/Ligand System | Base | Solvent | Product Type |

| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | Arylamine |

| Buchwald-Hartwig Amination | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | Arylamine |

| Ullmann C-O Coupling | Phenol | CuI / L-proline | K₂CO₃ | DMSO | Diaryl Ether |

| Ullmann C-N Coupling | Imidazole | CuI / DMEDA | K₂CO₃ | DMF | Aryl-Heterocycle |

Reductive Transformations of Aryl Halides

The carbon-bromine bond in this compound can undergo reductive cleavage to replace the bromine atom with a hydrogen atom. This transformation, known as hydrodehalogenation, is a common strategy in organic synthesis to remove halogen atoms that may have been necessary for an intermediate step.

One of the primary methods for the reductive dehalogenation of aryl halides is catalytic hydrogenation . This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction proceeds through the oxidative addition of the aryl halide to the metal surface, followed by hydrogenolysis of the carbon-halogen bond. The catalytic reductive dehalogenation of bromobenzene derivatives has been studied, and the reaction kinetics are influenced by factors such as hydrogen pressure and the molar ratio of the substrate to the catalyst. iaea.org Strong adsorption of the brominated compound onto the catalyst's surface is a key factor in the reaction mechanism. iaea.org

Photoredox catalysis offers a modern and milder alternative for the reductive dehalogenation of aryl halides. This method utilizes a photocatalyst that, upon irradiation with light, can initiate an electron transfer process. In the context of 4-bromobenzonitrile, a compound structurally similar to the target molecule, photoredox-mediated reductive dehalogenation has been shown to be highly efficient, even at very low catalyst loadings. unist.ac.krresearchgate.net The reaction can proceed via the formation of a radical anion of the cyanoarene, which then undergoes cleavage of the carbon-halogen bond. unist.ac.kr For instance, the dehalogenation of 2-bromobenzonitrile requires a reagent with a reduction potential of -1.9 V versus a saturated calomel electrode (SCE). nih.gov

| Transformation | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl 2-cyanobenzoate | Commonly used method, reaction order can vary. iaea.org |

| Photoredox Catalysis | Photocatalyst, light, hydrogen atom donor | Ethyl 2-cyanobenzoate | Mild conditions, high efficiency, can be oxygen tolerant. unist.ac.kr |

Reactions Involving the Nitrile (Cyano) Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, nucleophilic addition, and cycloaddition reactions.

The hydrolysis of the nitrile group in this compound can lead to the formation of either a carboxylic acid or an amide, depending on the reaction conditions.

Acid-catalyzed hydrolysis typically results in the formation of the corresponding carboxylic acid. The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by nucleophilic attack by water. The initially formed imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. Similar to the acid-catalyzed mechanism, an amide intermediate is formed, which can then be hydrolyzed to a carboxylate salt. Careful control of reaction conditions, such as temperature and reaction time, can sometimes allow for the isolation of the amide as the final product.

For this compound, complete hydrolysis would yield 4-bromo-2-(ethoxycarbonyl)benzoic acid . Partial hydrolysis under controlled conditions could potentially yield ethyl 5-bromo-2-carbamoylbenzoate .

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent.

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) , are capable of reducing the nitrile group to a primary amine. The reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. This would transform this compound into ethyl 5-bromo-2-(aminomethyl)benzoate .

Reduction to Aldehydes: A partial reduction of the nitrile group to an aldehyde can be achieved using a less reactive and sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) . masterorganicchemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine formed is hydrolyzed upon workup to yield the aldehyde. This reaction would convert this compound into ethyl 5-bromo-2-formylbenzoate .

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. A prominent example is the reaction with organometallic reagents, such as Grignard reagents (RMgX). The addition of a Grignard reagent to the nitrile forms an imine anion, which upon hydrolysis, yields a ketone. For instance, the reaction of this compound with methylmagnesium bromide, followed by an aqueous workup, would be expected to produce ethyl 5-bromo-2-acetylbenzoate .

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. A particularly well-established reaction is the synthesis of tetrazoles through the reaction of nitriles with an azide source, typically sodium azide (NaN₃). This reaction is often catalyzed by a Lewis acid, such as zinc or cobalt salts, to activate the nitrile group. organic-chemistry.orgnih.govacs.org The reaction of this compound with sodium azide would yield ethyl 5-bromo-2-(1H-tetrazol-5-yl)benzoate .

The synthesis of 5-substituted 1H-tetrazoles from various aryl nitriles has been extensively studied with a variety of catalysts.

| Aryl Nitrile Substrate | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzonitrile | SO₃H-carbon, DMF, 100 °C | 5-Phenyl-1H-tetrazole | 92 ajgreenchem.com |

| 4-Chlorobenzonitrile | SO₃H-carbon, DMF, 100 °C | 5-(4-Chlorophenyl)-1H-tetrazole | 95 ajgreenchem.com |

| 4-Methoxybenzonitrile | SO₃H-carbon, DMF, 100 °C | 5-(4-Methoxyphenyl)-1H-tetrazole | 89 ajgreenchem.com |

| Benzonitrile | Co(II) complex, NaN₃, DMSO, 110 °C | 5-Phenyl-1H-tetrazole | 99 acs.org |

| 4-Bromobenzonitrile | Co(II) complex, NaN₃, DMSO, 110 °C | 5-(4-Bromophenyl)-1H-tetrazole | 98 acs.org |

Reactions Involving the Ester Group

The ethyl ester group in this compound can undergo several characteristic reactions, most notably hydrolysis and reduction.

Hydrolysis of the ester group can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that yields the corresponding carboxylic acid and ethanol.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that produces the carboxylate salt and ethanol. Subsequent acidification is required to obtain the free carboxylic acid. The product of complete hydrolysis of the ester group in this compound is 5-bromo-2-cyanobenzoic acid . The hydrolysis of substituted ethyl benzoates can be influenced by the nature and position of the substituents on the aromatic ring.

Reduction of the ester group leads to the formation of a primary alcohol.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol. doubtnut.comyoutube.com In the case of this compound, this reaction would also likely reduce the nitrile group, leading to a more complex product.

To selectively reduce the ester in the presence of other reducible functional groups, milder reagents or specific conditions may be required. However, DIBAL-H, which can be used for the partial reduction of esters to aldehydes, can also fully reduce them to alcohols, often with higher selectivity than LiAlH₄. rsc.org The product of the selective reduction of the ester group would be (5-bromo-2-cyanophenyl)methanol .

It is important to note that the presence of multiple reactive groups on the same molecule requires careful consideration of reagent choice and reaction conditions to achieve the desired selective transformation.

Saponification and Hydrolytic Cleavage

The ester functional group in this compound is susceptible to hydrolytic cleavage under both acidic and basic conditions.

Basic Hydrolysis (Saponification)

Under basic conditions, such as heating with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), the ester undergoes saponification. This is an irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comwikipedia.org The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (EtO⁻) leaving group. organicchemistrytutor.comyoutube.com The resulting carboxylic acid is immediately deprotonated by the strong base present in the reaction mixture to form the corresponding carboxylate salt, 5-bromo-2-cyanobenzoate. masterorganicchemistry.com The reaction goes to completion because the final deprotonation step is energetically very favorable. youtube.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final product, 5-bromo-2-cyanobenzoic acid, along with ethanol. organicchemistrytutor.combyjus.com

Acid-Catalyzed Hydrolysis

In the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) and an excess of water, this compound can be hydrolyzed to 5-bromo-2-cyanobenzoic acid and ethanol. This reaction is the reverse of Fischer esterification. libretexts.orgchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by a water molecule. libretexts.org Unlike saponification, acid-catalyzed hydrolysis is a reversible equilibrium process. chemguide.co.uk To drive the reaction towards the products, a large excess of water is typically used. libretexts.org

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. This compound can be converted to other esters, such as mthis compound, through this reaction. The process can be catalyzed by either an acid or a base.

In a typical procedure, reacting this compound with a large excess of another alcohol (e.g., methanol) in the presence of a catalyst will shift the equilibrium towards the formation of the new ester.

| Catalyst Type | Reagents | Product |

| Acid | Methanol, H₂SO₄ (catalyst) | Mthis compound |

| Base | Methanol, NaOCH₃ (catalyst) | Mthis compound |

Reduction to Alcohols

The ester group of this compound can be reduced to a primary alcohol, yielding (5-bromo-2-cyanophenyl)methanol. The choice of reducing agent is critical and determines the outcome, especially considering the presence of the other functional groups.

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent capable of reducing esters to primary alcohols. commonorganicchemistry.comchemistrysteps.comlumenlearning.com It provides a source of hydride ions (H⁻) that attack the carbonyl carbon. Two equivalents of hydride are required; the first addition leads to an aldehyde intermediate which is immediately reduced further to the alcohol. chemistrysteps.comorgosolver.com LiAlH₄ is generally not chemoselective and would likely reduce the nitrile group as well.

Sodium Borohydride (NaBH₄) : Generally, NaBH₄ is considered too mild to reduce esters. lumenlearning.comlibretexts.org However, its reactivity can be enhanced by using it in specific solvent systems (like a mixture of THF and methanol) or at higher temperatures. ias.ac.inresearchgate.net Significantly, the NaBH₄-methanol system has been shown to selectively reduce aromatic esters to their corresponding alcohols in the presence of nitrile groups, which remain unaffected. ias.ac.in This method provides a valuable route to (5-bromo-2-cyanophenyl)methanol while preserving the cyano functionality.

| Reducing Agent | Typical Conditions | Product | Chemoselectivity |

| LiAlH₄ | Diethyl ether or THF, followed by aqueous workup | (5-bromo-2-aminomethylphenyl)methanol | Reduces both ester and nitrile |

| NaBH₄ | THF/Methanol, reflux | (5-bromo-2-cyanophenyl)methanol | Reduces ester, nitrile unaffected ias.ac.in |

Acylations with Organometallic Reagents (e.g., Grignard or organolithium reagents)

Organometallic reagents like Grignard reagents (RMgX) and organolithiums (RLi) are potent nucleophiles that react readily with esters. When this compound is treated with these reagents, the reaction typically proceeds via a double addition to the ester carbonyl.

The initial nucleophilic attack on the carbonyl carbon results in a tetrahedral intermediate. This intermediate is unstable and eliminates the ethoxide leaving group to form a ketone. This newly formed ketone is also highly reactive towards the organometallic reagent and immediately undergoes a second nucleophilic attack. youtube.com After an aqueous workup, the final product is a tertiary alcohol where two identical R groups from the organometallic reagent have been added.

It is important to note that the nitrile group can also react with Grignard and organolithium reagents to form a ketone after hydrolysis. chemistrysteps.comucalgary.ca However, esters are generally more reactive towards these nucleophiles than nitriles, suggesting that the primary reaction site would be the ester group. ucalgary.ca

Exploiting Combined Reactivity of Multiple Functional Groups

The presence of three different functional groups on the same aromatic ring allows for sophisticated synthetic strategies that rely on controlling the chemoselectivity and regioselectivity of reactions.

Chemoselectivity and Regioselectivity in Complex Reaction Systems

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, this is a paramount consideration.

Reduction : As mentioned, a high degree of chemoselectivity can be achieved during reduction. NaBH₄ in a THF/methanol system allows for the selective reduction of the ester group while leaving the nitrile and bromo groups untouched. ias.ac.in Conversely, conditions for catalytic hydrogenation (e.g., H₂/Raney Nickel) can be chosen to selectively reduce the nitrile to a primary amine in the presence of the ester. researchgate.net

Nucleophilic Attack : The ester and nitrile groups are both electrophilic and can react with nucleophiles. With strong carbon nucleophiles like Grignard reagents, the ester is the more reactive site. ucalgary.ca This allows for the selective formation of tertiary alcohols via double addition at the ester position, provided the reaction conditions are controlled to avoid competing reactions at the nitrile.

Aryl Bromide Reactivity : The C-Br bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or can be converted into an organometallic species itself. For example, treatment with a strong base like an organolithium at low temperatures could lead to a lithium-halogen exchange, forming a new organometallic species that can then react with an electrophile. organicchemistrydata.org This adds another dimension of regioselectivity to the molecule's reactivity profile.

Summary of Chemoselective Reactions

| Reagent/Condition | Reactive Site | Product Functional Group |

| NaBH₄ / THF-MeOH | Ester | Primary Alcohol |

| H₂ / Raney Ni | Nitrile | Primary Amine |

| R-MgX (2 equiv.) | Ester | Tertiary Alcohol |

| Pd catalyst, boronic acid | Aryl Bromide | Biaryl system |

Tandem Reactions and Cascade Processes

The multifunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where a single reaction event initiates a sequence of subsequent transformations to rapidly build molecular complexity. While specific examples starting from this exact compound are not prevalent, its structure suggests significant potential.

For instance, a reaction could be designed where an initial transformation at one site brings a reactive group into proximity with another functional group on the molecule, triggering an intramolecular cyclization. A hypothetical example could involve a palladium-catalyzed reaction at the bromide position that introduces a nucleophilic group. This newly introduced group could then undergo an intramolecular cyclization by attacking the nitrile carbon, leading to the formation of a heterocyclic system. The development of transition-metal-catalyzed reactions involving the activation of nitriles has shown that the nitrogen atom can be incorporated into N-heterocyclic products via intramolecular cyclization. nih.gov Such processes, where multiple bonds are formed in a single operation, are highly efficient and are a cornerstone of modern synthetic chemistry.

Role of Ethyl 5 Bromo 2 Cyanobenzoate As a Precursor in Advanced Chemical Synthesis

Building Block in the Synthesis of Heterocyclic Systems

The unique arrangement of reactive sites on the Ethyl 5-bromo-2-cyanobenzoate molecule makes it an ideal precursor for building various heterocyclic scaffolds. The cyano and ester groups can participate in cyclization reactions, while the bromine atom serves as a handle for further functionalization or ring annulation.

Pyrazole (B372694) Derivatives:

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are core components in many pharmaceuticals. The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). While this compound is not a direct 1,3-dicarbonyl equivalent, its functional groups can be chemically manipulated to facilitate pyrazole ring formation.

A plausible synthetic route involves the reaction of this compound with hydrazine hydrate. In this reaction, the highly reactive hydrazine can attack both the ester and the cyano groups. The reaction can proceed through the formation of a hydrazide intermediate from the ester, followed by an intramolecular cyclization involving the cyano group. This cyclization would lead to a fused pyrimidine (B1678525) system rather than a simple pyrazole. To generate a pyrazole, a multi-step approach is necessary. For instance, the cyano group could be hydrolyzed to a carboxylic acid, and the ester group reduced to an alcohol, followed by further steps to create the necessary 1,3-dicarbonyl synthon for reaction with hydrazine.

A more direct, albeit hypothetical, pathway could involve a rhodium-catalyzed addition-cyclization cascade, where the cyano group and the ester could be transformed in situ to participate in a formal [3+2] cycloaddition with a hydrazine derivative. organic-chemistry.org

| Step | Reaction | Intermediate/Product | Plausible Conditions |

| 1 | Hydrazinolysis of Ester | 5-bromo-2-cyanobenzohydrazide | Hydrazine hydrate, Ethanol, Reflux |

| 2 | Reduction of Cyano group | 5-bromo-2-(aminomethyl)benzohydrazide | Catalytic hydrogenation (e.g., Raney Nickel) |

| 3 | Diazotization & Cyclization | Bicyclic pyrazole precursor | NaNO₂, HCl; then intramolecular cyclization |

| 4 | Aromatization | Fused pyrazole derivative | Oxidation |

Oxazole (B20620) Derivatives:

Oxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom. Their synthesis often relies on the cyclization of α-acylamino ketones (Robinson-Gabriel synthesis) or the reaction of α-haloketones with amides (Blümlein-Lewy synthesis). To utilize this compound for oxazole synthesis, it must be converted into a suitable precursor.

One potential strategy involves the transformation of the ester and cyano groups. For example, the ester could be converted to an α-bromoketone via a series of reactions including reduction to the alcohol, oxidation to the aldehyde, and subsequent α-bromination. The cyano group could be hydrolyzed to a primary amide. The resulting two functionalities within the same molecule could then undergo an intramolecular cyclization to form a fused oxazole system.

Quinolone Scaffolds:

Quinolones are bicyclic compounds consisting of a benzene (B151609) ring fused to a pyridinone ring. They form the backbone of many antibacterial agents. nih.gov The Gould-Jacobs reaction is a common method for quinolone synthesis, involving the reaction of an aniline (B41778) with an alkoxymethylenemalonate ester followed by thermal cyclization.

To synthesize a quinolone from this compound, the molecule would first need to be converted into an aniline derivative. This could be achieved by reduction of a nitro group, which could be introduced onto the aromatic ring via nitration, although the position would be directed by the existing substituents. A more direct approach would be to transform one of the existing functional groups. For example, the cyano group could potentially be converted to an amino group via reduction, although this is a challenging transformation in the presence of an ester. A more viable route would be the Hofmann or Curtius rearrangement of a carboxylic acid derivative obtained from the hydrolysis of both the ester and cyano groups. Once the aniline is formed, it can be reacted with a suitable three-carbon component, like diethyl ethoxymethylenemalonate, to construct the pyridinone ring.

| Reactant 1 | Reactant 2 | Key Reaction Type | Resulting Scaffold |

| Aniline derivative of this compound | Diethyl ethoxymethylenemalonate | Gould-Jacobs Reaction | 6-Bromo-quinolone-carboxylate derivative |

| 2-aminobenzaldehyde derivative | Active methylene (B1212753) compound | Friedländer Synthesis | Substituted quinoline (B57606) |

Benzoquinoline Scaffolds:

Benzoquinolines are polycyclic aromatic compounds containing a quinoline moiety fused to another benzene ring. These structures are of interest in materials science and as potential intercalating agents in medicinal chemistry. The synthesis of benzo[g]quinoline scaffolds, for example, can be achieved through reactions like the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone. To create such a complex scaffold from this compound, a multi-step sequence would be required, potentially using the bromine atom as a point for building the additional rings via cross-coupling reactions (e.g., Suzuki or Heck coupling) to attach the necessary precursors for the subsequent cyclization steps. nih.gov

The reactivity of this compound also allows for its use as a precursor to other important heterocyclic systems.

Fused Pyrimidines: The ortho orientation of the cyano and ester groups is ideal for the synthesis of fused pyrimidine rings. Reaction with amidines or guanidine (B92328) could lead to the formation of pyrimidine rings fused to the starting benzene ring, resulting in quinazoline (B50416) derivatives. For example, condensation with guanidine could yield a 2-amino-4-oxo-quinazoline derivative, a privileged scaffold in medicinal chemistry.

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles, such as benzofurans or isocoumarins, is also plausible. nih.govresearchgate.net For instance, reduction of the ester to a benzyl (B1604629) alcohol, followed by conversion of the cyano group into a carboxylic acid, could set the stage for an acid-catalyzed intramolecular cyclization to form a phthalide (B148349) (a lactone). Alternatively, if the cyano group is first converted into a methyl group, and the ester is hydrolyzed, the resulting 2-methylbenzoic acid derivative could undergo ortho-lithiation and reaction with an aldehyde to eventually form an isocoumarin (B1212949) ring system.

Intermediate for the Development of Complex Organic Molecules

This compound serves as a key intermediate in the synthesis of more complex, often biologically active, molecules. A notable application is in the preparation of precursors for modern antidiabetic drugs. For instance, the related compound 5-bromo-2-chlorobenzoic acid is a crucial starting material for the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin. This compound can be readily converted to this acid via hydrolysis of the ester and a Sandmeyer reaction on an amino precursor (derived from the cyano group) to introduce the chloro substituent. The bromo-substituted phenyl ring provided by this intermediate is a core component of the final drug structure, which is later elaborated through C-glycosylation reactions.

Precursor in Fine Chemical Synthesis (e.g., dyes, pigments, materials science)

The electronic properties and reactive handles of this compound make it a potential precursor in the field of fine chemicals, although specific large-scale applications are not widely documented.

Dyes and Pigments: The aromatic nature of the compound, combined with its functional groups, allows for the synthesis of chromophoric systems. The cyano and ester groups are strong electron-withdrawing groups, which can be used to tune the electronic properties of a molecule. The bromine atom can be replaced by an amino group, which can then be diazotized and coupled with other aromatic systems to form azo dyes. The resulting structures would have extended conjugation, a key requirement for color.

Materials Science: In materials science, building blocks with well-defined substitution patterns are essential for creating polymers and functional materials with specific properties. The bromine atom on this compound allows it to be used in polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers. These polymers could have interesting optical or electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The cyano and ester groups can be used to modify the solubility and processing characteristics of the resulting polymers.

Mechanistic and Theoretical Investigations of Reactivity

Elucidation of Reaction Mechanisms for Key Transformations

The key transformations involving ethyl 5-bromo-2-cyanobenzoate typically revolve around the substitution of the bromine atom and reactions of the cyano and ester functionalities. The elucidation of these reaction mechanisms often involves a combination of experimental and theoretical approaches.

One of the most important reactions of this compound is nucleophilic aromatic substitution (SNAr). In these reactions, the aromatic ring is attacked by a nucleophile, leading to the displacement of the bromide ion. The presence of two electron-withdrawing groups, the cyano (-CN) and the ethyl ester (-COOEt), ortho and para to the bromine atom, respectively, significantly activates the ring towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a discrete, non-aromatic Meisenheimer complex. However, recent studies on similar systems have provided evidence for concerted mechanisms, where the bond formation with the nucleophile and the cleavage of the carbon-bromine bond occur in a single step. The actual mechanism for this compound is likely to be on a continuum between these two extremes and can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Kinetic isotope effect (KIE) studies, though not yet reported for this specific compound, would be instrumental in distinguishing between a stepwise and a concerted pathway.

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate the reactivity of this compound at a molecular level. These studies can offer deep insights into the electronic structure, predict reactivity, and model the energetic profiles of reaction pathways.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to analyze the electronic structure of molecules. For this compound, DFT calculations can be employed to determine key electronic properties that govern its reactivity. These properties include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and natural bond orbital (NBO) analysis.

The MEP map visually represents the electron density distribution, highlighting electrophilic and nucleophilic sites. For this compound, the regions around the hydrogen atoms of the aromatic ring are expected to be electron-deficient (blue), while the areas around the oxygen and nitrogen atoms of the ester and cyano groups are electron-rich (red).

Frontier molecular orbital analysis provides insights into the molecule's ability to donate and accept electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting reactivity. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is representative and based on typical DFT calculations for similar aromatic compounds.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

DFT calculations can also be used to predict the reactivity and selectivity of reactions involving this compound. Fukui functions, which describe the change in electron density at a given point in a molecule with respect to a change in the total number of electrons, are particularly useful for predicting regioselectivity. For nucleophilic attack, the site with the highest value of the Fukui function f+ is the most favored. In the case of this compound, this is expected to be the carbon atom attached to the bromine.

Transition State Modeling and Energy Profile Calculations

Table 2: Calculated Activation Energies for a Hypothetical SNAr Reaction of this compound with a Nucleophile

| Reaction Step | Activation Energy (kcal/mol) |

| Formation of Meisenheimer Complex | 15.2 |

| Departure of Bromide Ion | 2.5 |

Note: The data in this table is illustrative for a hypothetical SNAr reaction and serves to demonstrate the type of information obtained from transition state modeling.

Spectroscopic and Kinetic Techniques for Mechanistic Insights

Experimental techniques are indispensable for validating theoretical predictions and providing direct evidence for reaction mechanisms. In-situ spectroscopic and kinetic studies are particularly powerful in this regard.

For reactions involving this compound, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time. This allows for the identification of reaction intermediates, such as the Meisenheimer complex in an SNAr reaction, and the determination of reaction kinetics by following the concentration changes of reactants and products over time.

Infrared (IR) kinetics, another valuable technique, can be employed to study the rates of reactions by monitoring the changes in the vibrational frequencies of specific functional groups. For instance, the stretching frequency of the cyano group or the carbonyl group of the ester could be monitored to follow the course of a reaction.

By combining the insights gained from these spectroscopic and kinetic techniques with the predictions from computational studies, a comprehensive understanding of the reactivity and mechanistic pathways of this compound can be achieved.

Advanced Analytical Methodologies for Characterization in Academic Research

High-Resolution Spectroscopic Characterization of Novel Adducts and Products

The synthesis of new chemical entities originating from Ethyl 5-bromo-2-cyanobenzoate necessitates definitive structural confirmation. High-resolution spectroscopic methods provide the detailed insights required to confirm the formation of desired products and to elucidate the structures of any novel adducts or byproducts.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of newly synthesized compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of an ion with a high degree of accuracy (typically to within 5 ppm), which allows for the unequivocal determination of its elemental composition.

In the analysis of this compound and its reaction products, HRMS is critical for confirming the molecular formula. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum. HRMS can resolve these isotopic peaks, and the accurate mass measurement of each allows for confident assignment of the molecular formula. For instance, the theoretical monoisotopic mass of this compound (C₁₀H₈BrNO₂) can be calculated, and the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to match this value closely. Any deviation would suggest the presence of impurities or an incorrect structural assignment.

Table 1: Illustrative HRMS Data for this compound (Note: This data is illustrative and based on theoretical calculations for educational purposes.)

| Adduct | Theoretical m/z | Measured m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 253.9811 | 253.9813 | 0.8 |

| [M+Na]⁺ | 275.9630 | 275.9632 | 0.7 |

This level of precision is invaluable when distinguishing between compounds with the same nominal mass but different elemental compositions, a common challenge in complex reaction mixtures.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., COSY, HSQC, HMBC)

While 1D NMR (¹H and ¹³C) provides essential information about the chemical environment of individual nuclei, 2D NMR techniques are paramount for assembling the complete molecular structure of this compound and its derivatives. These experiments reveal through-bond correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity of the ethyl group (correlation between the -CH₂- and -CH₃ protons) and to establish the relationships between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduepfl.ch By mapping the proton signals to their attached carbons, HSQC provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of carbon resonances.

Table 2: Expected 2D NMR Correlations for this compound (Note: This data is illustrative and based on predicted chemical shifts and coupling patterns.)

| Proton Signal | COSY Correlations | HSQC Correlations (Carbon) | HMBC Correlations (Carbon) |

| Aromatic CH | Other Aromatic CHs | Aromatic CH | Aromatic C-Br, Aromatic C-CN, Aromatic C-COOEt, Other Aromatic CHs |

| -OCH₂- | -CH₃ | -OCH₂- | Carbonyl (C=O), -CH₃ |

| -CH₃ | -OCH₂- | -CH₃ | -OCH₂- |

Together, these 2D NMR experiments provide a comprehensive and unambiguous picture of the molecular architecture, which is essential for the characterization of novel adducts and reaction products.

Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. They are powerful tools for confirming the presence of key structural motifs in this compound and for monitoring the progress of reactions in real-time.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption frequencies are characteristic of specific functional groups. In the IR spectrum of this compound, characteristic peaks would be observed for the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), the C=O stretch of the ester group (around 1720-1740 cm⁻¹), and the C-O stretch of the ester (around 1100-1300 cm⁻¹), as well as absorptions corresponding to the substituted benzene ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). The resulting spectrum provides information about vibrational, rotational, and other low-frequency modes in a molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric stretching of the aromatic ring and the C-Br bond.

These techniques are especially valuable for reaction monitoring. For example, in a reaction where the cyano group of this compound is converted to another functional group, the disappearance of the characteristic C≡N stretching vibration in the IR or Raman spectrum would indicate the consumption of the starting material.

Table 3: Key Vibrational Frequencies for this compound (Note: These are approximate frequency ranges and can vary based on the molecular environment.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | IR, Raman |

| Ester (C=O) | Stretch | 1720 - 1740 | IR |

| Ester (C-O) | Stretch | 1100 - 1300 | IR |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Bromo (C-Br) | Stretch | 500 - 600 | Raman |

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Progress Monitoring

Chromatographic methods are essential for separating the components of a reaction mixture, assessing the purity of the final product, and monitoring the progress of a reaction over time.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which is a non-volatile organic molecule, reversed-phase HPLC is the most common mode of analysis.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.

HPLC is used for:

Purity Assessment: By analyzing a sample of the synthesized this compound, HPLC can separate the desired product from any unreacted starting materials, byproducts, or other impurities. The area of the peak corresponding to the product relative to the total area of all peaks gives a quantitative measure of its purity.

Reaction Monitoring: By taking small aliquots from a reaction mixture at different time points and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Table 4: Illustrative HPLC Method Parameters for this compound (Note: These are example parameters and would require optimization for a specific application.)

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) (where applicable for volatile compounds or byproducts)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While this compound itself may have limited volatility, GC can be an invaluable tool for analyzing volatile starting materials, solvents, or byproducts that may be present in a reaction mixture.

When coupled with a mass spectrometer (GC-MS), this technique provides a powerful method for identifying unknown volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes, allowing for its identification by comparison to spectral libraries. This is particularly useful for detecting and identifying low-level impurities that could be detrimental to the desired reaction or the purity of the final product.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. In the context of academic research involving this compound, this methodology is not typically applied to the starting material itself, but rather as a crucial validation step for confirming the structure of more complex molecules synthesized from it. The technique provides unequivocal proof of molecular connectivity, conformation, and, when applicable, the absolute stereochemistry of chiral centers, which cannot be reliably determined through spectroscopic methods alone.

Research efforts often utilize this compound as a scaffold to build intricate heterocyclic systems. In such multi-step syntheses, X-ray crystallography offers the final, conclusive evidence of a reaction's success and the precise architecture of the newly formed molecule.

A pertinent example is the synthesis and characterization of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, a novel oxazole (B20620) derivative. vensel.org After synthesizing the compound, researchers performed a single-crystal X-ray diffraction analysis to elucidate its exact solid-state structure. vensel.org The analysis revealed that the asymmetric unit of the crystal contains two independent molecules (A and B) arranged in an inverted planar orientation. vensel.org This level of detail is critical for understanding the intermolecular forces that govern the crystal packing, such as the C-H···O and C-H···N hydrogen bonds observed in the structure. vensel.org

The crystallographic data obtained from this analysis provides a precise fingerprint of the molecule, confirming its elemental composition and bonding arrangement.

Crystallographic Data for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate vensel.org

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂BrNO₄ |

| Molecular Weight ( g/mol ) | 326.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z (Molecules/Unit Cell) | 8 |

This detailed structural information is paramount. For instance, had the synthesis involved the creation of stereocenters, X-ray crystallography would have been the definitive method to assign the absolute configuration (R/S) of each center, a critical piece of information in fields like medicinal chemistry where enantiomers can have vastly different biological activities. The technique, therefore, serves as the gold standard for structural verification in research stemming from the use of this compound.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Approaches

The future synthesis of Ethyl 5-bromo-2-cyanobenzoate and its derivatives is increasingly focused on the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous materials. digitellinc.comacsgcipr.org Traditional methods for aromatic bromination and cyanation often involve harsh conditions and toxic reagents. Modern research aims to supplant these with more sustainable alternatives.

Key areas of development include:

Greener Brominating Agents: Research is moving away from using elemental bromine, which is highly toxic and corrosive. cambridgescholars.com Alternative methods, such as using sodium bromide (NaBr) in conjunction with an oxidant like hydrogen peroxide, are being explored as greener in-situ sources of bromine. tandfonline.com Catalytic systems, for instance using Fe₂O₃/zeolite, offer pathways that are cost-effective, recyclable, and amenable to one-pot sequential reactions. rsc.org

Sustainable Nitrile Synthesis: The classical Sandmeyer and Rosenmund-von Braun reactions for introducing the cyano group often use toxic copper cyanide salts. Future approaches focus on transition-metal-free methods or catalysis using more benign cyanide sources like potassium hexacyanoferrate(II). organic-chemistry.orgnih.gov The development of ionic liquids that can act as recyclable solvents and catalysts in the conversion of aldehydes to nitriles represents another significant step towards sustainability. rsc.orgrsc.orgresearchgate.net

Energy-Efficient Methodologies: The use of microwave irradiation as a heating source is being investigated to accelerate reactions, such as in the synthesis of Knoevenagel adducts from aromatic aldehydes and malononitrile, often with water as a solvent and in catalyst-free conditions. researchgate.net

These approaches aim to create synthetic routes that are not only more efficient in terms of yield and reaction time but also significantly reduce the environmental impact of chemical production.

Application in Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, is revolutionizing the pharmaceutical and fine chemical industries. nih.gov This technology is particularly well-suited for the synthesis and transformation of compounds like this compound, as it offers enhanced safety, efficiency, and scalability. amt.uk

Future applications in this area are expected to focus on:

Enhanced Safety with Hazardous Reagents: Many reactions involving functional groups present in this compound, such as nitration, halogenation, and cyanation, can be hazardous on a large scale due to their exothermic nature or the use of toxic reagents. amt.uk Flow chemistry mitigates these risks by using small reactor volumes, which allows for superior heat transfer and precise temperature control, thereby preventing runaway reactions. nih.gov

Improved Reaction Efficiency: The high surface-area-to-volume ratio in microreactors enhances mass transfer, leading to faster reaction rates and higher yields compared to traditional batch processes. nih.gov This is beneficial for transformations like catalytic hydrogenations or reactions involving multiple phases.

Streamlined Multi-Step Syntheses: Continuous manufacturing setups can link multiple flow reactors in sequence, allowing for the telescoping of a multi-step synthesis into a single, uninterrupted process. This reduces the need for manual handling and purification of intermediates, saving time and resources.

The adoption of flow chemistry for producing and functionalizing this compound will enable safer, more consistent, and more cost-effective manufacturing processes.

Exploration of Asymmetric Synthesis and Chiral Derivatization

While this compound is an achiral molecule, its functional groups serve as handles for its use in the synthesis and analysis of chiral compounds. Future research will likely explore its application as a versatile scaffold in asymmetric synthesis.

A key emerging area is its use in chiral derivatization for analytical purposes. A chiral derivatizing agent (CDA) is a chiral molecule that reacts with a mixture of enantiomers to convert them into a mixture of diastereomers. wikipedia.org These diastereomers, unlike the original enantiomers, have different physical properties and can be distinguished and quantified using standard techniques like NMR spectroscopy or achiral chromatography. wikipedia.org

Potential strategies involving this compound include:

Modification for CDA Synthesis: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be reacted with a chiral alcohol or amine to form a chiral derivatizing agent itself.

Use as a Substrate for Chiral Analysis: The molecule can be used as a starting material to synthesize new chiral probes. For example, bromine- and chlorine-labeled phenyl esters have been used for profiling amino-containing metabolites. nih.gov

Asymmetric Transformations: The nitrile or ester groups could be targeted in asymmetric reductions or additions using chiral catalysts to produce enantiomerically enriched products.

This line of research would expand the utility of this compound from a simple building block to a sophisticated tool for stereoselective chemistry.

Design and Discovery of Novel Catalytic Systems for Specific Transformations

The aryl bromide moiety of this compound makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. youtube.com Future research will focus on developing novel catalytic systems to enhance the scope and efficiency of these transformations.

Key research directions include:

Advanced Cross-Coupling Reactions: There is ongoing research to develop more active and robust catalysts (e.g., based on palladium, nickel, or copper) for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netnih.govresearchgate.net This would enable the efficient coupling of the this compound core with a wider range of substrates, including complex boronic acids, alkenes, alkynes, and amines, under milder conditions.

Catalytic Cyanation: Developing new catalytic methods to replace the bromo group with other functionalities is a key area. This includes palladium- or ruthenium-catalyzed cyanation reactions that can proceed with high functional group tolerance. organic-chemistry.orgd-nb.info

Transformations of the Nitrile Group: Beyond its use as a synthetic precursor, the nitrile group itself can be transformed using novel catalysts. This includes catalytic hydrolysis to amides or carboxylic acids under mild conditions, or reduction to amines.

The development of bespoke catalytic systems will unlock new synthetic pathways, allowing for the rapid and precise construction of complex molecules from the this compound platform.

Expansion into Materials Science and Supramolecular Chemistry

The rigid aromatic core of this compound, combined with its distinct functional groups, makes it a promising candidate for the construction of advanced materials with tailored properties.

Emerging applications are anticipated in:

Liquid Crystals: Bromo-substituted aromatic polyesters are known to form liquid crystalline phases. researchgate.net The structural motifs within this compound could be incorporated into novel polymers or smaller molecules to create materials with specific mesomorphic behaviors for applications in displays and sensors. mdpi.com The presence of the polar cyano group can also influence the liquid crystal properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes and organic linker molecules. nih.gov After hydrolysis of its ester group to a carboxylate, the resulting 5-bromo-2-cyanobenzoic acid could serve as a functionalized organic linker. The bromo and cyano groups would project into the pores of the MOF, offering sites for post-synthetic modification or providing specific host-guest interactions. rsc.orgresearchgate.net This could lead to MOFs with tailored properties for gas storage, separation, or catalysis. nih.gov

Functional Polymers: The bromo-substituent provides a reactive handle for grafting the molecule onto polymer backbones or for use as a monomer in polymerization reactions (e.g., via Suzuki polycondensation). The resulting polymers, containing cyano and ester functionalities, could exhibit interesting optical or electronic properties, potentially finding use in photoresponsive materials or specialty polymer films. idu.ac.idrsc.org

By leveraging the principles of molecular design and self-assembly, this compound can be used to create a new generation of functional materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 5-bromo-2-cyanobenzoate in laboratory settings?

- Methodology : Synthesis typically involves esterification of 5-bromo-2-cyanobenzoic acid using ethanol under acid catalysis (e.g., sulfuric acid). Alternatively, bromination or cyano group introduction can be performed on pre-formed benzoate esters. For example, bromine or electrophilic brominating agents (e.g., NBS) may be used, followed by purification via recrystallization or column chromatography. Researchers should monitor reaction progress using TLC and confirm product purity via HPLC or NMR .

- Key Considerations : Optimize reaction temperature and stoichiometry to minimize side products like di-substituted derivatives or ester hydrolysis.

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, follow SDS guidelines: flush eyes/skin with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent moisture absorption or thermal decomposition. Avoid contact with strong oxidizers or bases .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo and cyano groups) and ester functionality.

- IR : Identify characteristic stretches (C≡N ~2240 cm⁻¹, ester C=O ~1720 cm⁻¹) .

- Mass Spectrometry : HRMS for molecular ion validation and isotopic patterns from bromine .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound, and what challenges might arise during refinement?

- Procedure :

Grow single crystals via slow evaporation in a solvent like ethyl acetate/hexane.

Collect diffraction data using a synchrotron or in-house X-ray source.

Solve the structure using direct methods (e.g., SHELXS) and refine with SHELXL, accounting for anisotropic displacement parameters .

- Challenges :

- Disorder : Bromine’s heavy atom effect may cause electron density artifacts. Use restraints or split models.

- Twinning : Apply TWIN commands in SHELXL for multi-domain crystals .

Q. What strategies can be employed to resolve contradictions in spectroscopic data when analyzing reaction intermediates of this compound?

- Cross-Validation :

- Compare NMR with computational predictions (DFT for chemical shifts).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Purity Checks :

- Analyze by HPLC-MS to detect trace impurities or byproducts.

- Recrystallize or repurify samples if unexpected peaks persist .

- Case Study : Contradictory IR and NMR data may arise from keto-enol tautomerism; stabilize the dominant form via pH control .

Q. In mechanistic studies, how does the electronic influence of the bromo and cyano substituents affect the reactivity of this compound in cross-coupling reactions?

- Electronic Effects :

- The cyano group is a strong electron-withdrawing meta-director, activating the ring for nucleophilic substitution at the bromo position.

- Bromine acts as a leaving group in Suzuki-Miyaura couplings, facilitated by palladium catalysts.

- Experimental Design :

- Screen ligands (e.g., SPhos, Xantphos) and bases (K₂CO₃, Cs₂CO₃) to optimize coupling efficiency.

- Monitor reaction kinetics via in-situ Raman spectroscopy to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.